

# An In-depth Technical Guide to Methyl 4-(methylamino)benzoate

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## Compound of Interest

Compound Name: **Methyl 4-(methylamino)benzoate**

Cat. No.: **B031879**

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## Abstract

This technical guide provides a comprehensive overview of **Methyl 4-(methylamino)benzoate**, a significant chemical intermediate in the synthesis of various organic compounds. This document details its chemical identity, physicochemical properties, and spectral data. Furthermore, it outlines a detailed experimental protocol for its synthesis and includes visualizations of its chemical structure and a representative synthetic pathway. This guide is intended to serve as a valuable resource for professionals in research, development, and drug discovery.

## Chemical Identity and Structure

**Methyl 4-(methylamino)benzoate** is an organic compound featuring a methyl ester functional group and a secondary amine attached to a benzene ring.

- IUPAC Name: **methyl 4-(methylamino)benzoate**<sup>[1]</sup>
- Synonyms: Benzoic acid, 4-(methylamino)-, methyl ester; Methyl 4(methylamino)benzoate; p-Aminobenzoic acid di-methyl derivative<sup>[1]</sup>
- CAS Number: 18358-63-9<sup>[1]</sup>
- Molecular Formula: C<sub>9</sub>H<sub>11</sub>NO<sub>2</sub><sup>[1]</sup>

- Molecular Weight: 165.19 g/mol [\[1\]](#)

Structure:

The chemical structure of **Methyl 4-(methylamino)benzoate** is presented below.

Caption: Chemical structure of **Methyl 4-(methylamino)benzoate**.

## Physicochemical Properties

A summary of the key physicochemical properties of **Methyl 4-(methylamino)benzoate** is provided in the table below for easy reference and comparison.

Property	Value	Reference
Appearance	White to cream to brown crystals or powder	<a href="#">[2]</a>
Melting Point	92-98 °C	<a href="#">[2]</a>
Boiling Point	277.5 ± 23.0 °C (Predicted)	<a href="#">[3]</a>
Water Solubility	1.2 g/L (at 25 °C)	<a href="#">[3]</a>
Assay (GC)	≥97.5%	<a href="#">[2]</a>
pKa	2.26 ± 0.12 (Predicted)	<a href="#">[3]</a>
XLogP3	2.2	<a href="#">[1]</a>
Topological Polar Surface Area	38.3 Å <sup>2</sup>	<a href="#">[1]</a>

## Spectroscopic Data

Spectroscopic data are crucial for the identification and characterization of **Methyl 4-(methylamino)benzoate**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- <sup>13</sup>C NMR: The compound exhibits characteristic signals in its <sup>13</sup>C NMR spectrum.[\[4\]](#)

## Infrared (IR) Spectroscopy

- The IR spectrum provides information about the functional groups present in the molecule.[4]

## Mass Spectrometry (MS)

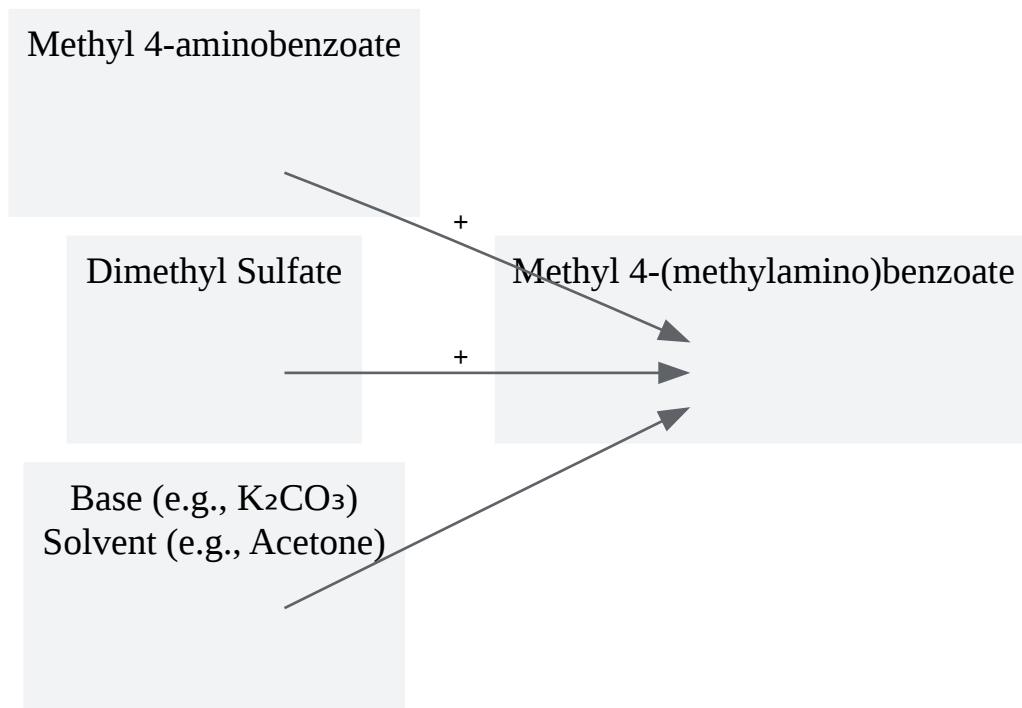
- GC-MS: Gas chromatography-mass spectrometry data is available for this compound.[4] The fragmentation pattern in mass spectrometry can provide valuable structural information. For esters like methyl benzoate, common fragmentation includes the loss of the alkoxy group.

## Experimental Protocols

### Synthesis of Methyl 4-(methylamino)benzoate

A common method for the synthesis of **Methyl 4-(methylamino)benzoate** involves the N-methylation of Methyl 4-aminobenzoate. A representative, detailed experimental protocol is provided below.

Reaction Scheme:



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Caption: N-methylation of Methyl 4-aminobenzoate.

Materials:

- Methyl 4-aminobenzoate
- Dimethyl sulfate
- Potassium carbonate (or another suitable base)
- Acetone (or another suitable solvent)
- 10% Hydrochloric acid
- Water

Procedure:

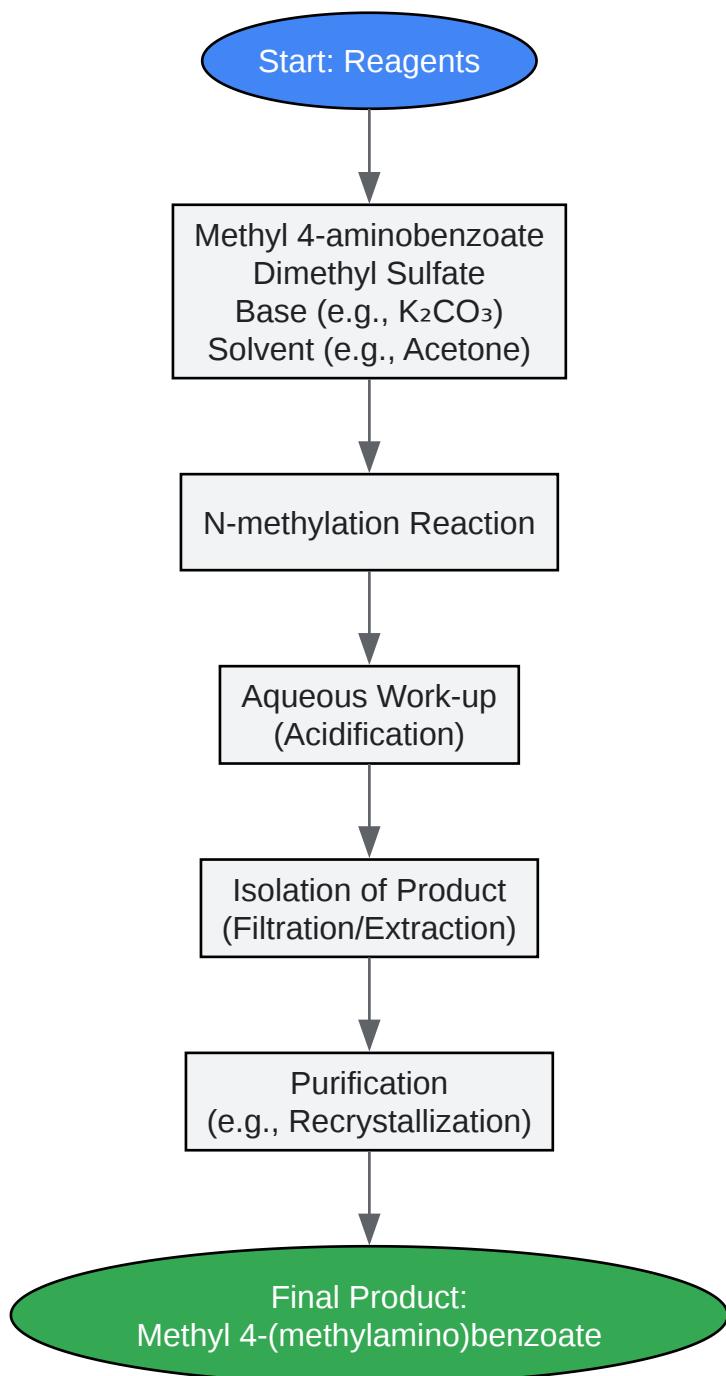
- Reaction Setup: In a reaction vessel, dissolve Methyl 4-aminobenzoate and potassium carbonate in acetone.
- Addition of Methylating Agent: While stirring, add dimethyl sulfate to the mixture.
- Reaction Conditions: Heat the reaction mixture to a suitable temperature (e.g., 50 °C) and maintain for several hours.[\[1\]](#)
- Work-up:
  - Cool the reaction mixture and add water.
  - Acidify the mixture with 10% hydrochloric acid.
  - The product can then be isolated by filtration or extraction with an appropriate organic solvent.
  - The isolated product should be washed and dried.

Note: This is a generalized procedure based on the methylation of a similar compound.[\[1\]](#)  
Reaction conditions such as temperature, time, and the specific base and solvent should be

optimized for the specific substrate.

## Logical Relationships and Workflows

The synthesis of **Methyl 4-(methylamino)benzoate** can be visualized as a straightforward workflow.



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Caption: Synthetic workflow for **Methyl 4-(methylamino)benzoate**.

## Conclusion

This technical guide has provided a detailed overview of **Methyl 4-(methylamino)benzoate**, encompassing its fundamental chemical properties, spectroscopic data, and a representative synthetic protocol. The structured presentation of data and the inclusion of visual diagrams aim to facilitate a clear understanding of this compound for researchers and professionals in the field of drug development and organic synthesis.

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## References

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